Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-
Description
The compound Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- is a substituted benzoic acid derivative featuring an amino group at the 2-position of the benzene ring, which is further substituted with a 4-hydroxy-3-(trifluoromethyl)phenyl moiety. This structure combines a carboxylic acid group with electron-withdrawing trifluoromethyl (-CF₃) and hydroxyl (-OH) groups, influencing its physicochemical properties, such as acidity and solubility.
Properties
CAS No. |
39062-72-1 |
|---|---|
Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-7-8(5-6-12(10)19)18-11-4-2-1-3-9(11)13(20)21/h1-7,18-19H,(H,20,21) |
InChI Key |
HCZJTVVRDYJDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- typically involves:
- Formation of an amide or amine linkage between a substituted benzoic acid derivative and an appropriately functionalized aniline or phenylamine.
- Introduction of the trifluoromethyl group on the aromatic ring, often via starting materials already bearing this substituent.
- Use of nucleophilic aromatic substitution, reduction of nitro groups to amines, and subsequent coupling reactions.
Key Synthetic Routes and Reactions
Amide Coupling and Nucleophilic Substitution
A common approach starts from 4-hydroxy-3-nitrobenzoic acid derivatives. These compounds undergo amide coupling with substituted anilines to form intermediate nitro compounds. For example, coupling with 4-methoxyaniline yields an intermediate that can be further functionalized by nucleophilic substitution with alkyl bromides to introduce side chains.
Reduction of Nitro Groups
The nitro intermediates are then subjected to catalytic hydrogenation (e.g., palladium-catalyzed hydrogenation) to convert the nitro group into an amino group. This step is crucial for enabling further amide bond formation or other coupling reactions.
Hydrolysis and Final Coupling
Following reduction, the amino derivatives are reacted with acyl chlorides (such as propanoyl chloride) or other activated carboxylic acid derivatives to form the final amide products. Hydrolysis under basic conditions is often employed to convert esters to the corresponding benzoic acid derivatives.
One-Pot Processes and Improved Methods
Recent patent literature describes improved one-pot processes for related benzoic acid derivatives that reduce the number of workup steps and solvent extractions, enhancing commercial viability. These methods involve:
- Condensing nitrate salt compounds with dimethyl amino compounds in high boiling solvents (e.g., n-butanol).
- In situ hydrolysis of ester intermediates to yield the desired benzoic acid derivatives.
- Avoidance of multiple solvent extractions and azeotropic distillations, significantly reducing manufacturing time.
Specific Example: Preparation of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid Intermediate
This intermediate is synthesized by bromination of 4-methyl-3-(trifluoromethyl)benzoic acid using sodium bromate and sodium bisulfite in isopropyl acetate or ethyl acetate-water mixtures under reflux conditions. The process involves repeated addition of sodium bromate and sodium bisulfite until the reaction mixture becomes colorless, indicating completion. The product is isolated by extraction, washing, drying, and crystallization, yielding a white solid suitable for further transformations.
Data Table: Summary of Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Amide coupling | 4-hydroxy-3-nitrobenzoic acid + substituted aniline | Coupling agents (e.g., EDCI, DMAP), solvents (e.g., DMF) | Nitro-substituted amide intermediate | Forms key amide bond |
| 2 | Nucleophilic substitution | Nitro amide intermediate | Alkyl bromides, K2CO3 | Alkylated nitro intermediates | Introduces side chains |
| 3 | Catalytic hydrogenation | Nitro intermediates | Pd/C catalyst, H2 gas | Amino-substituted intermediates | Converts nitro to amine |
| 4 | Acylation (amide formation) | Amino intermediates | Acyl chlorides (e.g., propanoyl chloride), base | Final amide products | Forms final amide linkage |
| 5 | Hydrolysis | Esters or alkylated intermediates | Basic conditions (NaOH, KOH), reflux | Benzoic acid derivatives | Converts esters to acids |
| 6 | Bromination (for intermediates) | 4-methyl-3-(trifluoromethyl)benzoic acid | Sodium bromate, sodium bisulfite, reflux in organic solvent | 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid | Key intermediate for further functionalization |
In-Depth Research Findings
- The use of high boiling solvents such as n-butanol and bases like sodium hydroxide or potassium carbonate in one-pot reactions simplifies synthesis and purification, reducing time and resource consumption in industrial settings.
- Catalytic hydrogenation is preferred for the reduction of nitro groups due to its efficiency and mild conditions, preserving sensitive functional groups such as trifluoromethyl and hydroxy substituents.
- The bromination of methyl-substituted trifluoromethyl benzoic acids using sodium bromate and sodium bisulfite is a robust method to introduce reactive bromomethyl groups, facilitating subsequent nucleophilic substitution reactions.
- Multi-step extraction and distillation processes traditionally used in these syntheses are being replaced by streamlined procedures to enhance yield and purity while minimizing solvent use and waste.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural Analogs and Derivatives
Key Comparisons
Substituent Effects on Acidity: The hydroxyl group in the target compound enhances acidity (lower pKa) compared to non-hydroxylated analogs like 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid (CAS 530-78-9). This increases water solubility and bioavailability . Methylation of the amino group (e.g., CAS 27696-34-0) reduces acidity (pKa ~3.62 vs. ~2.5–3.0 for non-methylated analogs) due to decreased electron-withdrawing effects .
Solubility and Lipophilicity :
- Ester derivatives (e.g., ethyl ester CAS 2766-16-7) exhibit higher lipophilicity than the parent acid, making them more suitable for transdermal drug delivery .
- The trifluoromethyl group (-CF₃) in all analogs contributes to high metabolic stability and resistance to enzymatic degradation .
Pharmacological Relevance: The target compound’s derivatives, such as Etofenamate (CAS 30544-47-9), are used as non-steroidal anti-inflammatory drugs (NSAIDs). Esterification of the carboxylic acid group (e.g., 2-hydroxyethyl ester) improves topical application efficacy . Impurities like 2-Hydroxyethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate (CAS 32508-98-8) are monitored in pharmaceutical quality control, highlighting the importance of structural precision .
Synthetic Accessibility: Similar compounds (e.g., Benzyl 2-((4-bromophenyl)amino)-3,3,3-trifluoropropanoate, ) are synthesized via standard coupling reactions with yields ranging from 41% to 79%, suggesting feasible routes for the target compound’s production .
Research Findings and Challenges
- Structural Isomerism : Positional isomers (e.g., 3-CF₃ vs. 4-CF₃ substitution) significantly alter biological activity. For example, 3-CF₃ analogs show higher COX-2 inhibition than 4-CF₃ variants in NSAID development .
- Stability Issues : The hydroxyl group in the target compound may increase susceptibility to oxidation, necessitating stabilization strategies in formulations .
- Computational Predictions : Predicted properties (e.g., boiling point ~403°C for CAS 27696-34-0) align with benzoic acid derivatives but require experimental validation .
Biological Activity
Benzoic acid derivatives have garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. This article focuses on the compound Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C₁₅H₁₂F₃NO₂
- IUPAC Name: Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-
- Canonical SMILES:
C1=CC=C(C=C1C(=O)O)N(C2=CC(=C(C=C2C(F)(F)F)O)F)F
This structure includes a benzoic acid moiety, an amino group, and a trifluoromethyl substituent, which significantly influences its biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to target enzymes and receptors. The amino group facilitates hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor signaling pathways.
Anticancer Potential
The anticancer activity of benzoic acid derivatives has been documented in several studies. For instance, structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation across various lines, including MCF-7 and A549 cells. The mechanism often involves apoptosis induction and inhibition of key signaling pathways associated with tumor growth .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzoic acid derivative A | 5.85 | MCF-7 |
| Benzoic acid derivative B | 4.53 | A549 |
| Standard (Doxorubicin) | 0.5 | MCF-7 |
Case Studies
- Antiviral Screening : In a study investigating the antiviral properties of fluorinated benzoic acids, compounds similar to 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- were noted for their ability to reduce viral protein expression significantly. This suggests a mechanism where the compound may inhibit viral replication through direct interaction with viral components .
- Anticancer Activity : A recent evaluation of several benzoic acid derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted that these compounds could induce apoptosis via caspase activation, suggesting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the key synthetic routes for preparing 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling 2-aminobenzoic acid derivatives with substituted phenyl groups. A common approach is nucleophilic aromatic substitution or Ullmann-type coupling under controlled conditions. For example:
- Step 1: Activate the hydroxyl group on 4-hydroxy-3-(trifluoromethyl)aniline via protection (e.g., benzyloxycarbonyl) to prevent side reactions .
- Step 2: React with 2-chlorobenzoic acid in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in DMF at 100–120°C for 12–24 hours .
- Optimization: Yield improvements (>70%) are achieved by using microwave-assisted synthesis to reduce reaction time and byproducts .
- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons) .
Q. How do the hydroxyl and trifluoromethyl groups influence the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility: The hydroxyl group enhances aqueous solubility (logP ~2.1 predicted) but may reduce membrane permeability. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for assays .
- Stability: The trifluoromethyl group increases metabolic resistance. Assess stability via LC-MS after 24-hour incubation in plasma or liver microsomes. Degradation <15% under physiological conditions is typical .
- pH Sensitivity: The carboxylic acid moiety (pKa ~3.6) protonates in acidic environments, affecting solubility. Titrate with NaOH to adjust ionization state for in vitro studies .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or PPARγ. The trifluoromethyl group often engages in hydrophobic interactions, while the hydroxyl group forms hydrogen bonds .
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>50%) .
- QSAR Modeling: Train models with descriptors like polar surface area (PSA ~75 Ų) and molar refractivity to predict bioactivity across derivatives .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Purity Verification: Reanalyze compounds via elemental analysis (C, H, N) and HRMS to exclude impurities (e.g., unreacted starting materials) as confounding factors .
- Assay Standardization: Compare IC₅₀ values using identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and positive controls (e.g., indomethacin) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to published data, accounting for variables like solvent choice (DMSO vs. ethanol) or incubation time .
Q. What strategies optimize the compound’s selectivity for specific biological pathways (e.g., anti-inflammatory vs. cytotoxicity)?
Methodological Answer:
- Derivatization: Synthesize esters (e.g., ethyl or carboxymethyl esters) to mask the carboxylic acid, reducing non-specific interactions. Test cytotoxicity in HEK-293 cells (CC₅₀ > 100 µM target) .
- Proteomics Profiling: Use SILAC labeling and LC-MS/MS to identify off-target binding. Prioritize derivatives with <5% overlap in pathway activation compared to parent compound .
- Dose-Response Curves: Establish therapeutic windows by calculating selectivity indices (e.g., IC₅₀ for COX-2 inhibition / IC₅₀ for cytotoxicity ≥10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
